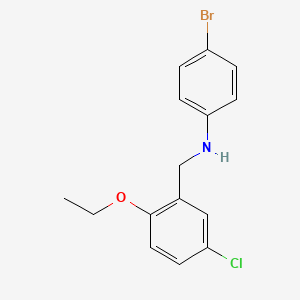
(4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine, also known as BPEBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine is not fully understood. However, it is believed that this compound may interact with specific targets in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and modulate the activity of specific enzymes. In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields, which make it a versatile tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore its applications in materials science, particularly in the development of novel electronic and photonic materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways and gene expression.
Métodos De Síntesis
(4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine can be synthesized using a multistep process. The first step involves the reaction of 4-bromophenylamine with 2,5-dichlorobenzaldehyde to form 4-bromo-2,5-bis(chloromethyl)aniline. This intermediate is then reacted with ethyl-2-oxoacetate to form this compound.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(5-chloro-2-ethoxybenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In analytical chemistry, this compound has been used as a reagent for the detection of various analytes.
Propiedades
IUPAC Name |
4-bromo-N-[(5-chloro-2-ethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO/c1-2-19-15-8-5-13(17)9-11(15)10-18-14-6-3-12(16)4-7-14/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWTJBREBREFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)






![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)